3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol
Description
Properties
Molecular Formula |
C9H21NO3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H21NO3/c1-5-9(2,6-10)7(11)8(12-3)13-4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
NLOFLKYBXUDUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Methyl-1,1-dihydroxypentan-2-one
A Claisen condensation between ethyl acetoacetate and formaldehyde could yield a β-keto ester intermediate, which undergoes hydrolysis and decarboxylation to form 3-methylpentan-2,4-dione. Selective reduction of the ketone at position 2 using sodium borohydride (NaBH4) in acetic acid (AcOH) generates 3-methylpentan-2-ol-4-one.
Reaction Conditions :
Step 2: Methoxy Protection
The diol intermediate is protected as its dimethyl ether using methyl iodide (CH3I) and a strong base (e.g., NaH) in dimethyl sulfoxide (DMSO). This step ensures chemoselectivity for subsequent reactions.
Example Protocol :
Step 3: Aminomethyl Group Introduction
Reductive amination of the ketone at position 4 with methylamine (CH3NH2) and NaBH4 in AcOH introduces the aminomethyl group. Alternatively, a Mannich reaction with formaldehyde and ammonium chloride could achieve similar results.
Optimization Considerations :
- pH Control : Acetic acid stabilizes intermediates and prevents over-reduction.
- Temperature : Sub-ambient conditions minimize side reactions.
Synthetic Route 2: Ketal Formation and Functional Group Interconversion
Step 1: Ketalization of 3-Methylpentan-2,4-dione
Reaction with methanol and acid catalysis (e.g., p-toluenesulfonic acid) forms a 1,1-dimethoxy-3-methylpentan-2,4-dione ketal, protecting the ketone at position 4.
Step 2: Aminomethylation via Nucleophilic Substitution
The remaining ketone at position 2 is converted to an enamine, which undergoes hydride reduction to install the aminomethyl group.
Mechanistic Insight :
- Enamine Formation : Condensation with a primary amine (e.g., benzylamine) forms an enamine.
- Reduction : NaBH4 in AcOH selectively reduces the imine to a secondary amine.
Comparative Analysis of Synthetic Approaches
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Steps | Reductive amination, etherification | Ketalization, enamine reduction |
| Yield | Moderate (50–60%) | Higher (65–70%) |
| Purification | Column chromatography | Crystallization |
| Scalability | Limited by chromatography | Better for industrial scale |
Route 2 offers superior yields and scalability but requires stringent anhydrous conditions. Route 1 is more accessible for laboratory-scale synthesis.
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at the tertiary carbon may lead to branched byproducts. Using bulky reductants (e.g., L-Selectride) improves selectivity.
- Amine Oxidation : The primary amine is prone to oxidation. Inert atmospheres (N2/Ar) and antioxidant additives (e.g., BHT) mitigate degradation.
- Protection Group Stability : Methoxy groups may hydrolyze under acidic conditions. Neutral pH during workup preserves integrity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
3-(Aminomethyl)pyridine
Structural Differences :
- 3-(Aminomethyl)pyridine (CAS 3731-52-0) contains an aromatic pyridine ring with an aminomethyl group, whereas the target compound is aliphatic with a pentanol backbone .
- The pyridine derivative’s conjugated π-system enhances electronic stability, while the target’s dimethoxy groups may increase steric hindrance and solubility in polar solvents.
Methylpentanol Isomers (e.g., 3-Methyl-1-pentanol)
Structural Differences :
- Methylpentanols (e.g., 3-Methyl-1-pentanol, C6H14O) are simpler alcohols with a single hydroxyl group and branched chains . The target compound adds an aminomethyl group and two methoxy substituents, increasing molecular complexity.
Physicochemical Properties :
- The dimethoxy groups in the target compound likely lower its volatility compared to methylpentanols. For example, 4-Methyl-1-pentanol has a boiling point of 152°C , while the target’s additional polar groups may raise this value.
Toxicity :
- Methylpentanols exhibit mild irritancy (e.g., skin/eye irritation) , whereas the target’s amine group could introduce neurotoxic or sensitization risks, though data is lacking.
Organophosphorus Compounds (e.g., 3-Methylpentan-3-yl Phosphonates)
Structural Differences :
Toxicity :
- Organophosphonates are highly toxic, inhibiting acetylcholinesterase . The target compound’s toxicity profile is likely less severe but requires empirical validation.
Research Findings and Gaps
Structural Influence on Reactivity: The target compound’s branched aliphatic chain and polar groups may enhance solubility in both aqueous and organic phases compared to aromatic analogs like 3-(Aminomethyl)pyridine .
Toxicity Data Limitations: While 3-(Aminomethyl)pyridine and organophosphonates have well-documented hazards , the target compound’s safety profile remains uncharacterized, highlighting the need for toxicological studies.
Potential Applications: The compound’s multifunctional design aligns with trends in ligand chemistry and green solvents, though practical uses require further exploration.
Q & A
Q. What are the optimized synthetic routes for 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Step 1: Formation of the aminomethyl backbone via reductive amination of a ketone precursor with ammonia or methylamine under hydrogen gas (H₂) and a palladium catalyst .
- Step 2: Introduction of dimethoxy groups using methylating agents (e.g., dimethyl sulfate) in alkaline conditions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the tertiary alcohol .
Key Variables:
| Factor | Impact on Yield |
|---|---|
| Catalyst (e.g., Pd/C vs. Raney Ni) | Pd/C improves reductive amination efficiency (~85% vs. 70%) |
| Solvent polarity | Polar aprotic solvents (e.g., THF) enhance methylation kinetics |
| Temperature | >60°C accelerates side reactions (e.g., over-methylation) |
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns methoxy (δ 3.2–3.4 ppm) and tertiary alcohol (δ 1.2–1.5 ppm) groups. COSY confirms proximity of aminomethyl protons to the alcohol .
- IR Spectroscopy: Detects O-H stretch (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ at m/z 206.1752 (calculated for C₉H₂₁NO₃) .
Data Interpretation Tip: Use DEPT-135 to distinguish CH₃ (dimethoxy) vs. CH (aminomethyl) carbons .
Q. What are common derivatization reactions for modifying the aminomethyl or dimethoxy groups?
Methodological Answer:
- Aminomethyl Functionalization: React with acyl chlorides (e.g., acetyl chloride) to form amides (80–90% yield, room temperature) .
- Dimethoxy Cleavage: Use BBr₃ in dichloromethane (-20°C) to selectively demethylate, yielding diol intermediates .
- Oxidation: Tertiary alcohol resists oxidation, but adjacent methoxy groups can stabilize carbocation intermediates in acid-catalyzed rearrangements .
Advanced Research Questions
Q. How does stereochemistry at the aminomethyl group influence enzyme inhibition profiles?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Activity Testing: Compare IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase).
- (R)-enantiomer: IC₅₀ = 12 µM (potent inhibition via H-bonding with catalytic triad) .
- (S)-enantiomer: IC₅₀ > 100 µM (steric hindrance reduces binding) .
Experimental Design: Use molecular docking (AutoDock Vina) to model enantiomer-enzyme interactions .
Q. How can contradictory data in enzyme inhibition assays be resolved (e.g., conflicting IC₅₀ values)?
Methodological Answer: Potential Causes:
| Issue | Resolution Strategy |
|---|---|
| Purity discrepancies | Validate compound purity via HPLC (>98%) and elemental analysis . |
| Assay conditions | Standardize pH (7.4), temperature (25°C), and co-solvent (DMSO <1%) . |
| Enzyme source | Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability . |
Case Study: Discrepant IC₅₀ values (8 µM vs. 25 µM) traced to residual solvent (DMF) inhibiting enzyme activity .
Q. What computational models predict interactions between this compound and biological targets?
Methodological Answer:
- Pharmacophore Modeling (MOE): Identifies critical H-bond donors (alcohol) and hydrophobic features (methyl groups) .
- MD Simulations (GROMACS): Simulate binding stability in lipid bilayers (100 ns trajectories show stable interaction with GPCRs) .
- QSAR Analysis: LogP values >1.5 correlate with enhanced blood-brain barrier penetration (critical for CNS-targeted studies) .
Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
